(E)-tert-butyl 3-(2-(naphtho[1,2-d]thiazol-2-yl)vinyl)-1H-indole-1-carboxylate
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Description
“(E)-tert-butyl 3-(2-(naphtho[1,2-d]thiazol-2-yl)vinyl)-1H-indole-1-carboxylate” is a chemical compound with the molecular formula C26H22N2O2S and a molecular weight of 426.53 . It is also known by other synonyms such as "1H-Indole-1-carboxylic acid, 3-(2-naphtho[1,2-d]thiazol-2-ylethenyl)-, 1,1-dimethylethyl ester" .
Physical and Chemical Properties Analysis
This compound has a molecular formula of C26H22N2O2S and a molecular weight of 426.53 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Scientific Research Applications
Synthesis Techniques
Research in the field has demonstrated various methods for synthesizing complex organic compounds, including those with structures similar to "(E)-tert-butyl 3-(2-(naphtho[1,2-d]thiazol-2-yl)vinyl)-1H-indole-1-carboxylate." For instance, a study by Yavari et al. (2003) detailed a simple and efficient approach for synthesizing highly functionalized fused benzochromenes, which could be relevant for synthesizing structurally related compounds (Yavari, Anary‐Abbasinejad, Alizadeh, & Hossaini, 2003). Similarly, Li et al. (2013) described a combinatorial synthesis of fused tetracyclic heterocycles containing [1,6]naphthyridine derivatives under catalyst-free conditions, showcasing the versatility of synthetic methods for complex organic molecules (Li, Mu, Li, Liu, & Wang, 2013).
Organic Electronics and Fluorescent Materials
Several studies have focused on the development of organic materials for electronic and fluorescent applications. For example, research by Wang et al. (2014) on the synthesis of a red aggregation-emission-enhancement guest fluorophore and a green host compound, both based on the naphthalimide skeleton, highlights the potential of similar compounds in the fabrication of organic light-emitting diodes (OLEDs) (Wang, Zhou, Wang, Zheng, Lu, Zhang, Chen, Huang, Pu, & Yu, 2014). Another study by Rybakiewicz et al. (2020) synthesized donor-acceptor-donor organic luminophores, further emphasizing the importance of such compounds in the development of photoluminescent materials for OLED applications (Rybakiewicz, Ganczarczyk, Wiosna-Salyga, Bobowska, Banasiewicz, Charyton, Skorka, Zagorska, & Pron, 2020).
Properties
IUPAC Name |
tert-butyl 3-[(E)-2-benzo[e][1,3]benzothiazol-2-ylethenyl]indole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O2S/c1-26(2,3)30-25(29)28-16-18(19-9-6-7-11-21(19)28)13-15-23-27-24-20-10-5-4-8-17(20)12-14-22(24)31-23/h4-16H,1-3H3/b15-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNFWNDMDSMWAZ-FYWRMAATSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C=CC3=NC4=C(S3)C=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)/C=C/C3=NC4=C(S3)C=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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